molecular formula C9H6O3 B183389 7-hydroxy-4H-chromen-4-one CAS No. 59887-89-7

7-hydroxy-4H-chromen-4-one

Cat. No.: B183389
CAS No.: 59887-89-7
M. Wt: 162.14 g/mol
InChI Key: WVJCRTSTRGRJJT-UHFFFAOYSA-N
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Description

7-Hydroxy-4-chromone is a member of chromones.
7-Hydroxy-4-benzopyrone is a natural product found in Actinidia valvata, Phlojodicarpus villosus, and other organisms with data available.

Mechanism of Action

Target of Action

The primary target of 7-hydroxy-4H-chromen-4-one is the Src kinase . Src kinases play crucial roles in cell signaling, cell growth, and differentiation. By inhibiting Src, this compound interferes with downstream signaling pathways, affecting cellular processes .

Mode of Action

When this compound interacts with Src, it disrupts the kinase’s activity. Src kinases are involved in various cellular processes, including proliferation, migration, and survival. Inhibition of Src can lead to altered gene expression, cell cycle arrest, and reduced tumor growth .

Properties

IUPAC Name

7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJCRTSTRGRJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208604
Record name 7-Hydroxy-4-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59887-89-7
Record name 7-Hydroxychromone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59887-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-4-benzopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-4-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a round bottomed flask, 0.26 mol of 2′,4′-dihydroxyacetophenone was added and mixed thoroughly with 232 mL of triethyl orthoformate. Then 26.4 mL of perchloric acid was dropped slowly into the resultant mixture. After 30 min reaction, 300 mL ether was added, and solids were precipitated. Following sucking filtration, the dried solids were transferred into a 1000 mL round bottomed flask, and refluxed for 2 hours after 250 mL hot water was added. Sucking filtration was conducted again, and then 22.69 g of 7-hydroxychromone was obtained by recrystallization with ethanol, with a yield of 53.2% and MS m/z (M)162.
Quantity
0.26 mol
Type
reactant
Reaction Step One
Quantity
232 mL
Type
reactant
Reaction Step Two
Quantity
26.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
53.2%

Synthesis routes and methods II

Procedure details

To a cooled (5° C.) solution of 2N sodium hydroxide (10.0 L) was added the compound of step A (244.1 g) in one portion. The solution was warmed to room temperature over 2 hours using a warm water bath then recooled to 5° C. and the pH adjusted to 2 with 6M sulfuric acid (1.2 L). The mixture was extracted with 3×3.0 L of ethyl acetate, washed with brine (1×2.0 L) dried over sodium sulfate and filtered. Concentration in vacuo gave a tan solid. Trituration with hexanes, and filtration afforded 173.7 g (58% yield) of the title compound. M.P. 136° C.-137° C.
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
244.1 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-4H-chromen-4-one
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Customer
Q & A

Q1: How does 7-hydroxy-4H-chromen-4-one influence mitochondrial function?

A1: Research indicates that this compound promotes mitochondrial biogenesis, a process crucial for maintaining cellular energy production. It achieves this by activating SIRT1, a protein deacetylase that positively regulates PGC-1α, a master regulator of mitochondrial biogenesis []. This activation leads to increased expression of mitochondrial proteins like ATP synthase β and ND6, resulting in enhanced respiration and ATP production in renal proximal tubular cells []. You can find more details about this mechanism in the paper "Isoflavones Promote Mitochondrial Biogenesis" on Semantic Scholar: .

Q2: What is the significance of the hydroxyl group at position 7 in this compound for its biological activity?

A2: Studies on substituted isoflavones, including this compound, have revealed that the presence of the hydroxyl group at position 7 is essential for the activation of SIRT1 []. This activation is crucial for the compound's ability to induce mitochondrial biogenesis. Further research is needed to fully understand the specific interactions between the hydroxyl group and the SIRT1 protein.

Q3: Have there been studies investigating the anti-inflammatory potential of compounds derived from this compound?

A4: While the provided research doesn't directly investigate the anti-inflammatory properties of this compound itself, a study exploring flavone and flavanone derivatives, which share structural similarities with this compound, highlights their potential as anti-inflammatory agents []. The researchers synthesized various derivatives and found that some exhibited significant anti-inflammatory activity comparable to known COX-2 inhibitors. This finding suggests that further investigation into the anti-inflammatory potential of compounds derived from this compound is warranted. You can delve deeper into this research by accessing the paper "Molecular modelling, Synthesis and Evaluation of Flavone and Flavanone Scaffolds as Anti-inflammatory Agents" on Semantic Scholar: .

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